

Synthesis protocol for N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

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Compound of Interest

Compound Name: *N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide*

CAS No.: 97026-74-9

Cat. No.: B2443389

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Abstract & Scope

This application note details the synthesis of **N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide**, a sulfonamide scaffold relevant to medicinal chemistry programs targeting antibacterial (dihydropteroate synthase inhibition) and anti-inflammatory pathways.

We present two distinct protocols:

- Method A (The "Gold Standard"): A pyridine-mediated synthesis ideal for small-scale library generation (100 mg – 5 g), prioritizing solubility and reaction speed.
- Method B (Green Chemistry): A modified Schotten-Baumann aqueous protocol ideal for scale-up (>5 g), prioritizing safety and environmental impact.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a nucleophilic substitution at the sulfonyl sulfur center. The disconnection reveals two commercially available precursors: 4-Methoxybenzenesulfonyl chloride (Electrophile) and 4-Chloroaniline (Nucleophile).

Key Strategic Consideration: Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the unreactive sulfonic acid. Therefore, Method A uses anhydrous conditions to maximize yield, while Method B relies on biphasic kinetics where the rate of amidation exceeds the rate of hydrolysis under controlled pH.

Experimental Protocols

Method A: Pyridine-Mediated Synthesis (Small Scale)

Best for: High-throughput medicinal chemistry, ensuring complete solubility of reactants.

Reagents:

- 4-Chloroaniline (1.0 equiv)
- 4-Methoxybenzenesulfonyl chloride (1.1 equiv)
- Pyridine (Solvent & Base, ~10 vol relative to amine)
- Workup: 1M HCl, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Procedure:

- **Dissolution:** In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloroaniline (1.0 equiv) in anhydrous pyridine.
 - **Expert Insight:** Pyridine acts as both the solvent and the acid scavenger (H⁺ trap). It also activates the sulfonyl chloride by forming a highly reactive N-sulfonylpyridinium intermediate.
- **Addition:** Cool the solution to 0°C (ice bath). Add 4-Methoxybenzenesulfonyl chloride (1.1 equiv) portion-wise over 10 minutes.
 - **Control Point:** The reaction is exothermic. rapid addition may cause thermal degradation.
- **Reaction:** Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (30% EtOAc in Hexanes).
- **Quench & Workup (The Self-Validating Step):**

- Pour the reaction mixture into a beaker containing ice-cold 1M HCl (excess).
- Why? The HCl protonates the pyridine, converting it into water-soluble pyridinium chloride. The hydrophobic product will precipitate out.
- Validation: If a solid forms immediately, filter it. If an oil forms, extract with EtOAc.
- Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white/off-white crystals.[1]

Method B: Aqueous Schotten-Baumann (Green/Scale-Up)

Best for: Avoiding toxic solvents (pyridine) and simplifying purification.

Reagents:

- 4-Chloroaniline (1.0 equiv)
- 4-Methoxybenzenesulfonyl chloride (1.2 equiv)
- Sodium Carbonate (, 2.5 equiv)
- Solvent: Water:Acetone (1:1 ratio)

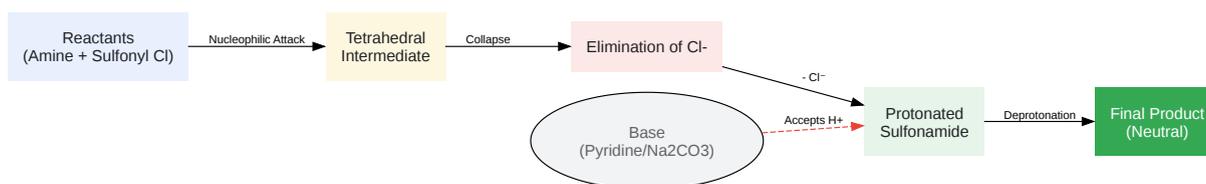
Step-by-Step Procedure:

- Preparation: Dissolve 4-Chloroaniline in Acetone. Dissolve in water. Combine the two solutions in a flask.
- Addition: Add 4-Methoxybenzenesulfonyl chloride as a solid or solution (in minimal acetone) to the stirring mixture at RT.
- Reaction: Stir vigorously for 2–4 hours.

- Mechanism:[1][2][3][4] The base neutralizes the HCl generated.[5] The acetone ensures the organic chloride contacts the amine.
- Isolation: Evaporate the acetone under reduced pressure. The product will precipitate from the remaining aqueous layer.
- Wash: Filter the solid and wash with water (to remove salts) and dilute HCl (to remove unreacted aniline).

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical role of the base in driving the equilibrium forward.

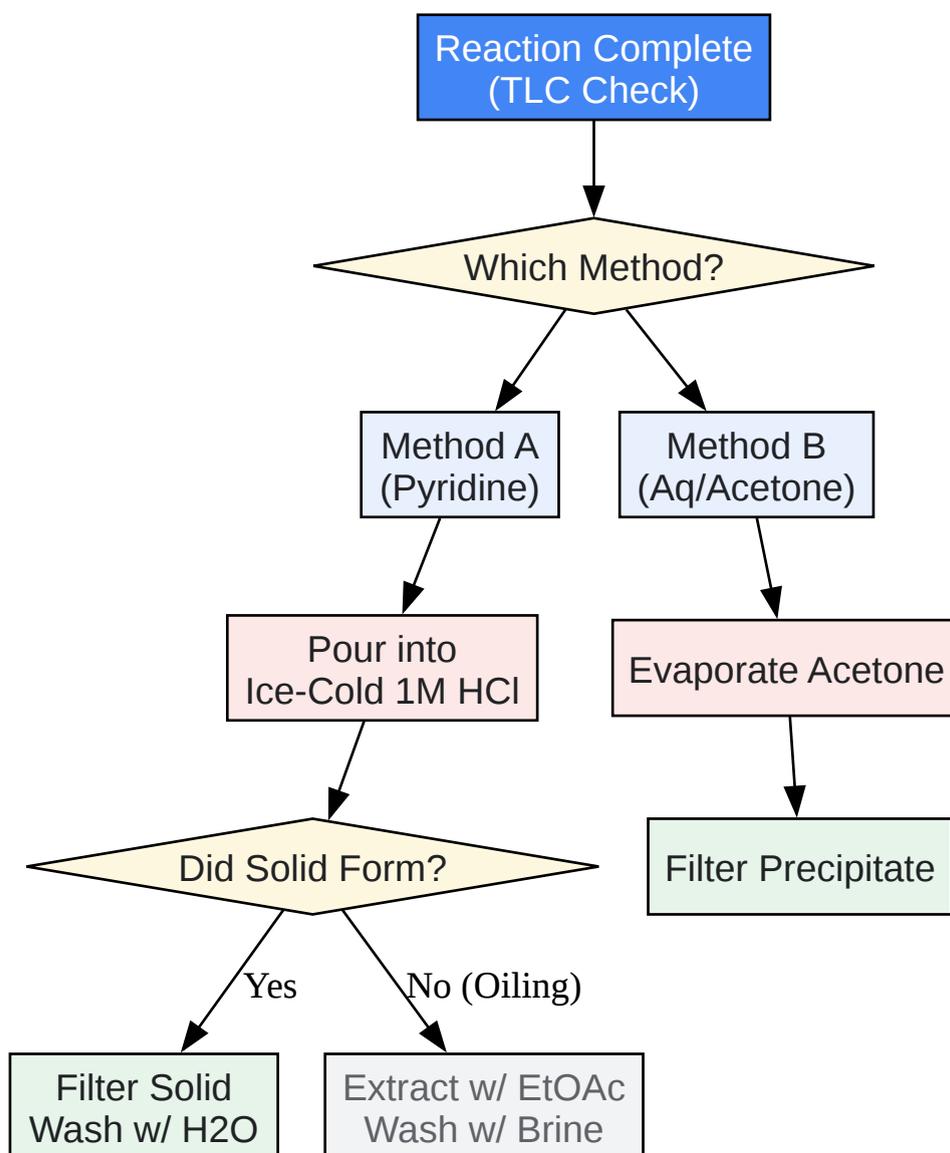


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Figure 1: Mechanistic pathway of sulfonation. The base is critical for the final deprotonation step to form the stable neutral sulfonamide.

Workup Logic & Troubleshooting (Self-Validating System)

The success of this synthesis relies on efficient removal of the starting amine and the solvent. Use this logic flow to determine your workup strategy.



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Figure 2: Decision tree for product isolation. The HCl quench in Method A is the critical control point for purity.

Characterization Benchmarks

Upon isolation, the product must be validated against these expected values.

| Data Type | Expected Value / Range | Structural Assignment |
|-------------------|---|---|
| Physical State | White to Off-white Crystalline Solid | N/A |
| Melting Point | 110–150°C (Determine experimentally) | Validates purity vs. starting material (SM). Note: SM 4-Methoxybenzenesulfonamide melts ~112°C [1]. |
| H-NMR (DMSO-) | 10.0–10.2 (s, 1H) | -NH- (Sulfonamide proton, exchangeable w/) |
| 7.6–7.8 (d, 2H) | Aromatic protons ortho to | |
| 7.2–7.4 (d, 2H) | Aromatic protons ortho to | |
| 7.0–7.1 (d, 2H) | Aromatic protons ortho to | |
| 3.80 (s, 3H) | -OCH (Methoxy singlet, distinct diagnostic peak) | |
| IR Spectroscopy | 1330–1350 cm & 1150–1170 cm | Asymmetric & Symmetric stretches |

Data Integrity Note: The crystal structure of this specific compound (**N-(4-chlorophenyl)-4-methoxybenzenesulfonamide**) has been reported by Vinola et al. (2015).[6] Researchers should compare their XRD data or melting point to this primary reference for absolute confirmation [2].

References

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